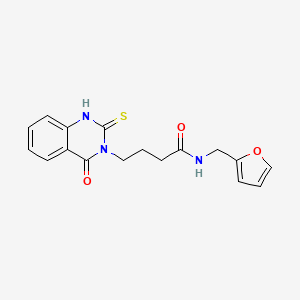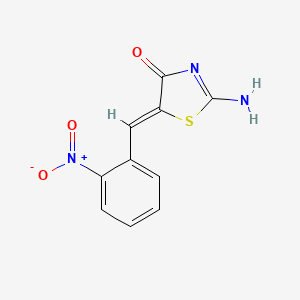
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione, commonly known as Dibenzoylmethane (DBM), is a natural compound found in various plants, including turmeric, licorice, and some species of ferns. DBM has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Mecanismo De Acción
The mechanism of action of 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development, including COX-2, NF-κB, and Akt. 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has been shown to have various biochemical and physiological effects. 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of inflammatory enzymes, such as COX-2. 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has been found to increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has several advantages for lab experiments, including its low toxicity and availability. 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione is a natural compound that is easily synthesized and can be obtained from various natural sources. However, 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has some limitations, including its poor solubility in water and low bioavailability. These limitations can affect the effectiveness of 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione in vivo and may require the use of alternative delivery methods, such as liposomes or nanoparticles.
Direcciones Futuras
There are several future directions for 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione research. One area of research is the development of novel delivery methods to enhance the bioavailability and effectiveness of 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione in vivo. Another area of research is the investigation of the potential synergistic effects of 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione with other natural compounds or drugs. Additionally, further studies are needed to investigate the potential therapeutic effects of 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione is a natural compound with potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects. 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has been extensively studied in scientific research, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione and to develop effective delivery methods for its use in vivo.
Métodos De Síntesis
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione can be synthesized by the reaction of benzoyl chloride and cyclohexanone in the presence of sodium hydroxide. The reaction results in the formation of 1,3-cyclohexanedione, which is then reacted with benzene acetyl chloride to form 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione.
Aplicaciones Científicas De Investigación
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has been extensively studied for its potential therapeutic properties. Research has shown that 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases, such as arthritis, asthma, and inflammatory bowel disease. 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has also been found to have anti-cancer properties, which can be useful in the treatment of various types of cancer, including breast, prostate, and lung cancer. Additionally, 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has been shown to have anti-oxidant properties, which can protect cells from oxidative damage and reduce the risk of chronic diseases.
Propiedades
IUPAC Name |
5,5-dimethyl-2-(2-phenylacetyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-16(2)9-13(18)15(14(19)10-16)12(17)8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCISVIVDOGXIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(2-phenylacetyl)cyclohexane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)


![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5803299.png)

![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)


![N-(3,4-dimethoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5803326.png)